5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tert-butanol, and the mixture is heated under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic bromine can be substituted by nucleophiles.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against cancer cell lines.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes:
Uniqueness
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused thiazole-triazole structure, which imparts distinct chemical and biological properties
Biological Activity
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound notable for its fused thiazole and triazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and anticancer properties.
Chemical Structure
The molecular structure includes a bromophenyl group at the 5-position and a methyl group at the 6-position of the thiazole ring. This unique configuration enhances its reactivity and biological activity through mechanisms such as halogen bonding.
Biological Activity
Research indicates that compounds in this class exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anti-inflammatory Properties
Studies have shown that derivatives of thiazolo[3,2-B][1,2,4]triazoles can effectively reduce inflammation in animal models. The mechanism of action may involve the modulation of inflammatory pathways by interacting with specific enzymes or receptors.
Anticancer Activity
Compounds similar to this compound have been linked to chemopreventive effects against various types of cancer. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.
Case Study 1: Cytotoxic Activity
In a study evaluating the cytotoxic effects of various thiazolo[3,2-B][1,2,4]triazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values indicating significant cytotoxicity against multiple cancer cell lines. For example:
Compound | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | HepG2 | 15.0 |
Compound B | HT-29 | 12.5 |
Compound C | MCF-7 | 20.0 |
These results suggest that structural modifications can influence biological activity significantly.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that some derivatives effectively inhibited the growth of plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides.
Pathogen | Inhibition Method | Result |
---|---|---|
Fusarium wilt | Mycelium growth rate test | Significant inhibition observed |
Colletotrichum gloeosporioides | In vitro assays | Moderate inhibition observed |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets within biological systems.
- Modulation of Inflammatory Pathways : By binding to enzymes involved in inflammation, it can influence cellular responses.
- Halogen Bonding : The presence of bromine enhances binding affinity and selectivity towards certain biological targets compared to its analogs.
Properties
Molecular Formula |
C11H8BrN3S |
---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
JVBLYVUHXZKTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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